3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one
Description
3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one is a cyclobutanone derivative featuring a phenyl ring substituted with a prop-1-en-1-yl (allyl) group at the ortho position. Cyclobutanones are strained four-membered ketones, making them reactive intermediates in organic synthesis.
Properties
CAS No. |
918299-11-3 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(2-prop-1-enylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H14O/c1-2-5-10-6-3-4-7-13(10)11-8-12(14)9-11/h2-7,11H,8-9H2,1H3 |
InChI Key |
XPGLIQCUAWUYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC=C1C2CC(=O)C2 |
Origin of Product |
United States |
Biological Activity
3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for further applications in medicinal chemistry and drug development.
The molecular formula of this compound is C13H14O, and it possesses a cyclobutane ring with a phenyl and prop-1-enyl substituent. The compound's structure can influence its reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to engage in various chemical reactions due to the presence of the cyclobutane ring and the ketone functional group. These reactions can lead to the formation of new carbon-carbon bonds, which may play a role in its biological interactions .
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antibacterial Activity : Cyclobutane derivatives have been studied for their antibacterial properties against various strains, including multi-drug resistant bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some studies suggest that cyclobutane derivatives may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, although specific data on this compound remains limited.
Case Study 1: Antimicrobial Activity
In a study focusing on cyclobutane derivatives, several compounds demonstrated significant antimicrobial properties. Notably, derivatives with similar structures to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had lower MIC values than standard antibiotics .
Case Study 2: Synthesis and Characterization
A series of experiments were conducted to synthesize this compound using various reagents under controlled conditions. The synthesis involved cycloaddition reactions that yielded high diastereoselectivity and purity . The characterization included NMR spectroscopy, confirming the structural integrity of the synthesized compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity (MIC µM) | Notes |
|---|---|---|---|
| This compound | C13H14O | TBD | Potential antibacterial activity |
| Cyclopropane Derivative | CnHn | 40–70 | Known for moderate antibacterial effects |
| Cyclopentane Derivative | CnHn | TBD | Investigated for anticancer properties |
Comparison with Similar Compounds
Research Findings and Implications
Structural Insights from Crystallography
- Software like SHELXL and Mercury are widely used for refining and visualizing crystal structures of small molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
